molecular formula C24H17NO4S B2894160 N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide CAS No. 890631-99-9

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide

Cat. No.: B2894160
CAS No.: 890631-99-9
M. Wt: 415.46
InChI Key: QQDJQKBVMKDWNW-UHFFFAOYSA-N
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Description

The compound N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide is a heterocyclic molecule featuring a benzofuran core linked to a chromenone moiety and a thiophene-2-carboxamide group. For example, the CAS-registered compound N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide (CAS 923256-92-2) shares a similar chromenone-thiophene scaffold, with a molecular weight of 391.4 g/mol and the formula C₂₂H₁₇NO₄S .

Properties

IUPAC Name

N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO4S/c1-2-14-9-10-19-16(12-14)17(13-21(26)28-19)23-22(15-6-3-4-7-18(15)29-23)25-24(27)20-8-5-11-30-20/h3-13H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDJQKBVMKDWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. This suggests that “N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide” may also interact with various cellular targets, contributing to its biological activity.

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, similar compounds have been found to inhibit the EGFR/PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation, migration, and survival. Therefore, it’s plausible that “this compound” may also influence this or similar pathways.

Biological Activity

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The compound features a complex structure that includes:

  • Chromene moiety : Known for its presence in various natural products and its pharmacological significance.
  • Benzofuran ring : Contributes to the compound's aromatic character and potential biological interactions.
  • Thiophene and carboxamide functionalities : These groups are known to enhance solubility and bioactivity.

The molecular formula is C24H17NO4SC_{24}H_{17}NO_4S with a molecular weight of 415.5 g/mol .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of chromenes have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The structure–activity relationship (SAR) studies suggest that modifications in the benzofuran or thiophene parts can enhance anticancer efficacy .

CompoundCell LineIC50 Value (µM)Activity
Compound AMCF-70.36High
Compound BA5490.18Moderate
N-[2-(6-Ethyl...]-thiopheneMCF-7TBDTBD

Anti-inflammatory Activity

In addition to anticancer properties, the compound also exhibits anti-inflammatory effects. Studies have shown that related compounds possess greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes .

Antimicrobial Activity

This compound has been evaluated for antimicrobial properties against various bacterial strains. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    A study conducted on a series of chromene derivatives demonstrated that substituents on the benzofuran ring significantly impacted their anticancer activity against MCF-7 cells. The most potent derivative exhibited an IC50 value of 0.36 µM, indicating strong potential for further development .
  • Inflammation Model :
    In an animal model of inflammation, compounds similar to N-[2-(6-ethyl...]-thiophene were shown to reduce edema significantly compared to control groups, highlighting their therapeutic potential in inflammatory diseases .
  • Antimicrobial Efficacy :
    Another study tested the compound against multiple bacterial strains, showing it was more effective than traditional antibiotics like ciprofloxacin against methicillin-resistant Staphylococcus aureus (MRSA) .

Comparison with Similar Compounds

Methodological Considerations

  • Crystallography Tools : SHELX and WinGX were employed for structural refinement in related studies, ensuring accurate determination of bond lengths and angles .
  • Synthetic Protocols: The Petasis reaction () and Knoevenagel condensation () are robust methods for synthesizing thiophene-carboxamide hybrids .

Q & A

Q. Q1. What are the most effective synthetic routes for N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Route Selection: The compound’s benzofuran and chromenone moieties suggest multi-step synthesis, starting with coupling reactions (e.g., amide bond formation via carbodiimide-mediated coupling) .
  • Optimization: Use anhydrous solvents (e.g., DMF or THF) under inert gas to minimize hydrolysis. Monitor reaction progress via TLC or HPLC. For purification, employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
  • Yield Improvement: Adjust stoichiometry (1.2:1 molar ratio of acylating agent to amine intermediate) and temperature (60–80°C for amidation) .

Q. Q2. How should researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Characterization:
    • NMR: Confirm benzofuran (δ 7.2–7.8 ppm) and thiophene (δ 7.0–7.5 ppm) proton environments. Carbonyl groups (C=O) appear at ~170–180 ppm in ¹³C NMR .
    • IR: Key peaks include C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS (HRMS) should match the molecular formula (C₂₄H₁₇NO₄S) with <2 ppm error .

Advanced Research Questions

Q. Q3. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?

Methodological Answer:

  • Data Collection: Use single crystals grown via vapor diffusion (e.g., methanol/dichloromethane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K .
  • Structure Solution: Employ SHELX suite (SHELXD for phasing, SHELXL for refinement). Assign anisotropic displacement parameters to heavy atoms (S, O) .
  • Validation: Check R-factor convergence (<0.05) and ensure residual electron density maps show no unexplained peaks .

Q. Q4. What strategies address conflicting biological activity data in enzyme inhibition assays?

Methodological Answer:

  • Assay Reproducibility: Standardize protocols (e.g., fixed ATP concentration in kinase assays). Include positive controls (e.g., staurosporine for kinase inhibition) .
  • Data Interpretation: Use dose-response curves (IC₅₀) and statistical tools (e.g., ANOVA) to resolve outliers. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .

Q. Q5. How can computational modeling predict the compound’s interaction with biological targets like kinases or GPCRs?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (optimize geometry with Gaussian09) and receptor (PDB ID: e.g., 1ATP for kinase). Validate docking poses with MD simulations (NAMD/GROMACS) .
  • SAR Analysis: Modify substituents (e.g., ethyl → methyl on chromenone) to assess steric/electronic effects on binding affinity .

Data Contradiction Analysis

Q. Q6. How should researchers resolve discrepancies in NMR or crystallographic data across studies?

Methodological Answer:

  • NMR Conflicts: Verify solvent effects (e.g., DMSO vs. CDCl₃ shifts) and purity (HPLC ≥95%). Compare with literature data for analogous compounds (e.g., chromenone derivatives ).
  • Crystallographic Ambiguities: Re-refine data using alternative software (e.g., Olex2 vs. SHELXTL). Check for twinning (Rmerge >5%) or disorder modeling .

Q. Q7. Why might synthetic yields vary significantly between labs, and how can protocols be harmonized?

Methodological Answer:

  • Root Causes: Impure starting materials, inconsistent anhydrous conditions, or unoptimized purification steps .
  • Harmonization: Adopt standardized protocols (e.g., reaction under argon, strict temperature control). Share raw data (e.g., TLC images, HPLC chromatograms) via repositories .

Experimental Design

Q. Q8. What in vitro assays are most suitable for evaluating this compound’s anticancer potential?

Methodological Answer:

  • Cell Viability: MTT assay (72-hour exposure, IC₅₀ calculation) in cancer cell lines (e.g., MCF-7, HepG2) .
  • Mechanistic Studies: Flow cytometry (apoptosis via Annexin V/PI staining) and Western blot (caspase-3, PARP cleavage) .

Q. Q9. How can researchers optimize crystallization conditions for structural studies?

Methodological Answer:

  • Screening Kits: Use Hampton Research Crystal Screen™ (96 conditions). Prioritize PEG-based precipitants.
  • Microseeding: Introduce crushed crystals into new drops to enhance nucleation .

Methodological Resources

  • Crystallography: SHELX-2018 for structure refinement .
  • Data Analysis: WinGX for crystallographic validation; MestReNova for NMR processing .
  • Biological Assays: PubChem BioActivity data (AID 743255) for benchmarking .

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